![molecular formula C7H5N3O2 B1591854 Ácido pirazolo[1,5-a]pirimidin-6-carboxílico CAS No. 933754-38-2](/img/structure/B1591854.png)

Ácido pirazolo[1,5-a]pirimidin-6-carboxílico

Descripción general

Descripción

Pyrazolo[1,5-a]pyrimidines are purine analogues . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines have been synthesized using different pathways. These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . The high efficiency of the Suzuki–Miyaura cross-coupling for the formation of the carbon skeleton of the pyrazolo[1,5-a]pyrimidines has been demonstrated .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . In the 3D model of a compound bound to EGFR L858R/T790M, the N atoms of the pyrazole and pyrimidine were hydrogen bound with ASP-107 and LEU-25 residues respectively .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have significant photophysical properties. Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The dipole moment changes in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties. They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Aplicaciones Científicas De Investigación

Sondas Fluorescentes para Imagenología Biológica

Los derivados de PPCA se han identificado como compuestos estratégicos para aplicaciones ópticas. Ofrecen metodologías sintéticas más simples y ecológicas, y propiedades fotofísicas ajustables. Estas propiedades hacen que los compuestos basados en PPCA sean adecuados para su uso como sondas fluorescentes en la imagenología biológica, permitiendo a los investigadores rastrear y visualizar los procesos biológicos a nivel molecular .

Químicosensores

La diversidad estructural y la presencia de heteroátomos en el PPCA lo convierten en un posible agente quelante para iones. Esta característica es beneficiosa para el desarrollo de quimiosensores que pueden detectar la presencia de iones o moléculas específicas, lo cual es crucial en el monitoreo ambiental y el diagnóstico .

Dispositivos Orgánicos de Emisión de Luz (OLED)

Los compuestos de PPCA con buenas intensidades de emisión en estado sólido pueden diseñarse para su uso en OLED. Estos dispositivos se utilizan en una variedad de aplicaciones, incluidas pantallas para teléfonos inteligentes, televisores y sistemas de iluminación. La capacidad de diseñar emisores basados en PPCA con las propiedades fotofísicas deseadas es valiosa para el avance de la tecnología OLED .

Farmacóforos en el Diseño de Fármacos

Se ha informado que el PPCA es un prometedor farmacóforo en estructuras como posibles fármacos para el tratamiento de enfermedades cancerosas, inflamatorias o virales. Su incorporación al diseño de fármacos puede conducir al desarrollo de nuevos agentes terapéuticos .

Actividad Antitumoral

La actividad antitumoral de los derivados de PPCA se ha explorado mediante estudios de acoplamiento molecular. Estos estudios ayudan a comprender cómo los compuestos basados en PPCA interactúan con los objetivos biológicos, lo cual es esencial para el desarrollo de fármacos contra el cáncer .

Agentes Antifúngicos

Los derivados de PPCA se han evaluado por su eficacia contra cepas fúngicas. También se han probado como compuestos inhibidores contra la succinato deshidrogenasa, una enzima involucrada en los procesos respiratorios y metabólicos en las células. Esta aplicación es significativa para el desarrollo de tratamientos para infecciones fúngicas .

Mecanismo De Acción

Target of Action

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been identified as a strategic compound for optical applications . It has been found to target Transient Receptor Potential Canonical 6 (TRPC6) channels, which are considered beneficial for the treatment of diseases including cancer .

Mode of Action

The interaction of Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid with its targets involves the bonding of the NH2-group of the starting aminopyrazole with the Cβ . This interaction results in changes in the absorption and emission behaviors of the compound .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid affects the dynamics of intracellular processes, chemosensors, and the progress of organic materials . The compound’s interaction with its targets influences these biochemical pathways, leading to downstream effects such as changes in absorption and emission behaviors .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid impact its bioavailability . .

Result of Action

The molecular and cellular effects of Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid’s action include changes in the dynamics of intracellular processes and the progress of organic materials . It also results in changes in the absorption and emission behaviors of the compound .

Action Environment

The action, efficacy, and stability of Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be influenced by environmental factors. For instance, the stability of the compound under exposure to extreme pH has been studied .

Safety and Hazards

When handling Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-3-8-6-1-2-9-10(6)4-5/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDASVOXREDJRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=CN2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600982 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933754-38-2 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

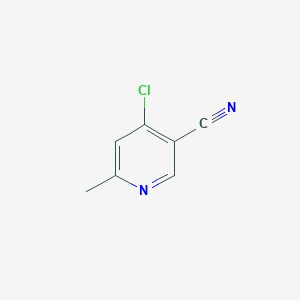

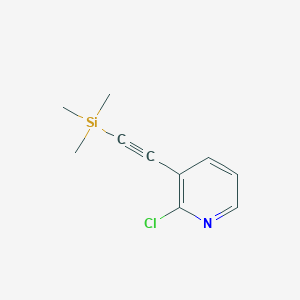

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)

![5,6-Dihydrobenzo[D]thiazol-7(4H)-one](/img/structure/B1591776.png)

![[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1591781.png)

![Ethyl [(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B1591782.png)